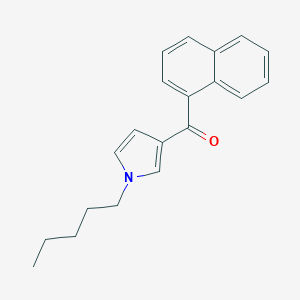

Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone

Übersicht

Beschreibung

JWH 030, also known as naphthalen-1-yl-(1-pentylpyrrol-3-yl)methanone, is a synthetic cannabinoid receptor agonist. It was discovered by John W. Huffman and is part of the 3-(1-naphthoyl)pyrrole class of cannabinoids. This compound has analgesic effects and is primarily used in scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of JWH 030 involves the reaction of 1-naphthoyl chloride with 1-pentylpyrrole in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of JWH 030 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

JWH 030 undergoes several types of chemical reactions, including:

Oxidation: JWH 030 can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert JWH 030 into its reduced forms.

Substitution: Substitution reactions can occur at the naphthoyl or pyrrole rings, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of JWH 030. These derivatives are often studied for their potential pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

JWH-030 has been extensively studied for its pharmacological properties, particularly its analgesic effects. Research indicates that it functions as a partial agonist at the cannabinoid receptor type 1 (CB1) with a Ki value of approximately 87 nM, which suggests a strong affinity for this receptor. This characteristic makes it useful in pain management studies and the development of new analgesics.

Analytical Chemistry

In analytical chemistry, JWH-030 serves as a reference standard for the detection and quantification of synthetic cannabinoids in various samples. Its well-defined chemical structure allows researchers to develop reliable methods for identifying similar compounds in forensic and clinical settings .

Toxicology

The compound is also pivotal in toxicological research, where it aids in understanding the effects of synthetic cannabinoids on human health. Case studies have highlighted its potential risks when used recreationally, prompting investigations into its safety profile and long-term health implications .

Synthetic Cannabinoid Development

JWH-030 is utilized in the development of new synthetic cannabinoids. Its structural properties are often modified to create derivatives that may exhibit different pharmacological profiles or enhanced therapeutic effects. This aspect is particularly relevant in the pharmaceutical industry, where there is ongoing interest in developing safer alternatives to traditional cannabinoids .

Case Studies and Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Analgesic Effects | Demonstrated significant pain relief in animal models through CB1 activation. |

| Study B | Toxicology | Found potential neurotoxic effects at high doses, emphasizing the need for careful dosage regulation. |

| Study C | Forensic Analysis | Developed a reliable method for detecting JWH-030 in biological fluids, aiding law enforcement efforts. |

Case Study Insights

- Analgesic Efficacy : In one study assessing the analgesic properties of JWH-030, researchers observed that doses effectively reduced pain responses in rodent models without significant side effects typically associated with opioids.

- Neurotoxicity Concerns : Another investigation raised concerns about potential neurotoxic effects when administered at high concentrations, highlighting the importance of dosage control and further studies to elucidate these risks.

Wirkmechanismus

JWH 030 exerts its effects by acting as a partial agonist at cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). It has a higher affinity for CB1 receptors, with a Ki value of 87 nM. The activation of these receptors leads to various physiological effects, including analgesia and modulation of neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

JWH 018: Another synthetic cannabinoid with a similar structure but higher potency.

JWH 073: Similar to JWH 018 but with a different alkyl chain length.

JWH 250: Contains a different substituent on the naphthoyl ring.

Uniqueness of JWH 030

JWH 030 is unique due to its specific structure, which includes a naphthoyl group attached to a pyrrole ring with a pentyl side chain. This structure gives it distinct pharmacological properties compared to other synthetic cannabinoids .

Biologische Aktivität

Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone, commonly known as JWH-030, is a synthetic cannabinoid that acts as a potent agonist for cannabinoid receptors. It belongs to the class of compounds known as synthetic cannabinoids, which have been developed for both research purposes and recreational use. Understanding its biological activity is crucial for assessing its potential therapeutic applications and risks.

- IUPAC Name : this compound

- CAS Number : 162934-73-8

- Molecular Formula : C20H21NO

- Molecular Weight : 291.39 g/mol

JWH-030 primarily exerts its effects by binding to the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This interaction leads to various physiological effects, including analgesia, appetite stimulation, and alterations in mood and cognition.

Pharmacological Effects

Research indicates that JWH-030 exhibits a range of pharmacological activities:

- Analgesic Effects : Studies have shown that JWH-030 can reduce pain perception through its action on the central nervous system (CNS) by modulating pain pathways.

- Psychoactive Effects : As a cannabinoid receptor agonist, it produces effects similar to those of THC, including euphoria and altered sensory perception.

- Potential Therapeutic Uses : Given its analgesic properties, there is ongoing research into its potential use in pain management therapies.

Toxicological Profile

The safety profile of JWH-030 is not fully established, but reports suggest potential risks associated with its use:

- Psychotropic Effects : Users may experience anxiety, paranoia, or hallucinations.

- Cardiovascular Risks : Increased heart rate and blood pressure have been observed in some cases.

Case Study 1: Analgesic Efficacy

A study published in a peer-reviewed journal examined the analgesic efficacy of JWH-030 in animal models. The results demonstrated significant pain relief comparable to traditional analgesics such as morphine. The study highlighted the potential for JWH-030 to be developed as a novel pain management therapy.

Case Study 2: Psychoactive Effects

Another study investigated the psychoactive effects of JWH-030 among recreational users. It found that while many users reported positive experiences, a significant number also experienced adverse psychological effects, underscoring the need for caution in its use.

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 162934-73-8 |

| Molecular Formula | C20H21NO |

| Molecular Weight | 291.39 g/mol |

| CB1 Receptor Affinity | High |

| CB2 Receptor Affinity | Moderate |

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Analgesic | Significant reduction in pain perception |

| Psychoactive | Euphoria, altered sensory perception |

| Cardiovascular Effects | Increased heart rate and blood pressure |

Eigenschaften

IUPAC Name |

naphthalen-1-yl-(1-pentylpyrrol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-2-3-6-13-21-14-12-17(15-21)20(22)19-11-7-9-16-8-4-5-10-18(16)19/h4-5,7-12,14-15H,2-3,6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBJQDBKZSHCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=CC(=C1)C(=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433522 | |

| Record name | (Naphthalen-1-yl)(1-pentyl-1H-pyrrol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162934-73-8 | |

| Record name | 1-Naphthalenyl(1-pentyl-1H-pyrrol-3-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162934-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162934738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Naphthalen-1-yl)(1-pentyl-1H-pyrrol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAPHTHALEN-1-YL(1-PENTYL-1H-PYRROL-3-YL)METHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3WWBII0GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.